molecular formula C10H10F2N2OS B1447995 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 1803561-78-5

6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No. B1447995
M. Wt: 244.26 g/mol
InChI Key: SOWBYVFLYPFWMA-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions of these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, stability, and reactivity with common reagents may also be included.


Scientific Research Applications

Synthesis of Regioisomeric Benzothiazinones

The synthesis of regioisomeric benzothiazinones involves the action of amino-thiophenol derivatives on specific enolic forms of carbonyl compounds, leading to the formation of benzothiazinones with specific structural features. For example, the interaction of o-aminothiophenol hydrochloride with the copper salt of the enolic form of methyl pentafluorobenzoylpyruvate results in the formation of specific benzothiazinone derivatives. These compounds exhibit unique chemical properties due to their regioisomeric structures, which can be utilized in various chemical synthesis processes and the development of new materials with tailored properties (Kozminykh, Igidov, & Kozminykh, 2002).

Tetracarbonyl Systems in Synthesis

In another study, the reactions of tetracarbonyl compounds with o-aminothiophenol were explored, resulting in the formation of regioisomeric benzothiazinones. These reactions involve the preparative yield of specific aroylmethylene derivatives through enamine-imine tautomerism. This research demonstrates the versatility of benzothiazinone derivatives in synthesizing complex organic molecules, which could have applications in developing pharmaceuticals, agrochemicals, and organic materials (Kozminykh, Igidov, & Kozminykh, 2003).

Application in Heterocyclic Chemistry

Benzothiazinone derivatives are also significant in heterocyclic chemistry, where they serve as building blocks for synthesizing various heterocyclic compounds. For instance, the interaction of benzothiazinone derivatives with active methylene nitriles and arylcarbaldehydes can lead to the formation of pyranes and other heterocyclic structures. These reactions are crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties or activity, or new methods of synthesizing it.


Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one”, specific information would need to be obtained from scientific literature or experimental studies.


properties

IUPAC Name

6-amino-4-(2,2-difluoroethyl)-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2OS/c11-9(12)4-14-7-3-6(13)1-2-8(7)16-5-10(14)15/h1-3,9H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWBYVFLYPFWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 2
6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 3
6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 4
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6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 5
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6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 6
Reactant of Route 6
6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

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